Bis(cyclooctene)iridium(I) chloride, dimer
Overview
Description
Bis(cyclooctene)iridium(I) chloride, dimer is an organoiridium compound with the formula Ir₂Cl₂(C₈H₁₄)₄. It is a yellow, air-sensitive solid that is used as a precursor to many other organoiridium compounds and catalysts . This compound is known for its role in various catalytic processes and is a valuable reagent in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclooctene)iridium(I) chloride, dimer can be synthesized by reacting iridium trichloride with cyclooctene in the presence of a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation of the iridium complex. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity starting materials and solvents to ensure the quality of the final product. The compound is often produced in batches and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclooctene)iridium(I) chloride, dimer undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The cyclooctene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Bis(cyclooctene)iridium(I) chloride, dimer is used in a wide range of scientific research applications, including:
Biology: The compound is used in the study of iridium-based drugs and their interactions with biological molecules.
Medicine: Research on iridium complexes for potential therapeutic applications, including anticancer properties.
Mechanism of Action
The mechanism of action of bis(cyclooctene)iridium(I) chloride, dimer involves the coordination of the iridium center with various ligands. The iridium atom can undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles. The compound’s ability to stabilize different oxidation states of iridium makes it a versatile catalyst in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: Another iridium complex with similar catalytic properties.
Chloro(1,5-cyclooctadiene)iridium(I) dimer: A related compound used in similar catalytic applications.
Uniqueness
Bis(cyclooctene)iridium(I) chloride, dimer is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other iridium complexes. Its ability to undergo a wide range of chemical reactions and its effectiveness as a catalyst in various processes make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
cyclooctene;iridium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIQMGSHWWMCK-XFCUKONHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2Ir2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045899 | |
Record name | Chlorobis(cyclooctene)iridium dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12246-51-4 | |
Record name | Chlorobis(cyclooctene)iridium dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis((µ-chloro)bis(cyclooctene)iridium) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Chlorobis(cyclooctene)iridium(I) dimer interact with cerium(IV) ammonium nitrate (CAN) to facilitate the oxygen-evolution reaction (OER)? What is the proposed composition of the active catalyst?
A1: While the exact mechanism is still under investigation, the research suggests that Chlorobis(cyclooctene)iridium(I) dimer acts as a pre-catalyst in the presence of CAN. During the OER, a solid forms which exhibits catalytic activity. This solid is not simply iridium oxide, as often suggested in literature, but rather a more complex material. [] Characterization techniques revealed the presence of iridium, cerium, carbon, nitrogen, and oxygen within this catalytic material. [] Therefore, it's proposed that the active catalyst is an iridium oxide-based compound containing these elements, likely formed through the interaction of the iridium complex with CAN. [] Further research is needed to elucidate the precise structure and mechanism of this complex catalyst.
Q2: Are there any spectroscopic observations that support the formation of a catalytically active species upon mixing Chlorobis(cyclooctene)iridium(I) dimer with CAN?
A2: Yes, the research observed distinct peaks in the electronic spectra (500-750 nm) when Chlorobis(cyclooctene)iridium(I) dimer was mixed with CAN. [] Interestingly, similar peaks were observed with other iridium complexes in the presence of CAN. [] This observation led the researchers to hypothesize that a similar iridium oxide-based compound might be responsible for the OER activity across various iridium complexes when combined with CAN. []
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